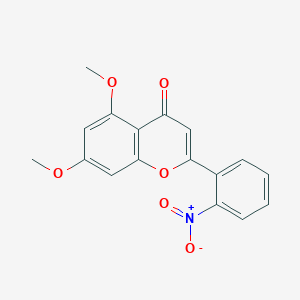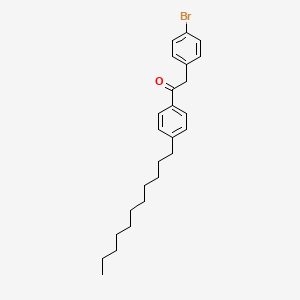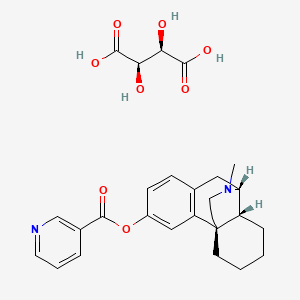
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methoxybenzaldehyde and pentafluoropropane.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent, such as sulfur tetrafluoride, to introduce the fluorine atoms into the molecule.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various functional groups, leading to changes in the chemical and physical properties of the target molecules. This can result in the modulation of biological pathways, such as enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A related compound with similar fluorinated structure but different functional groups.
4,4,5,5,5-Pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione: Another fluorinated compound with a different aromatic ring.
Uniqueness
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
64287-14-5 |
|---|---|
Fórmula molecular |
C12H8F6O3 |
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
4,4,5,5,5-pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H8F6O3/c1-21-9-4-6(2-3-7(9)13)8(19)5-10(20)11(14,15)12(16,17)18/h2-4H,5H2,1H3 |
Clave InChI |
KIERZJXDDTWMMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


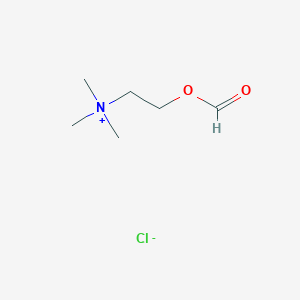
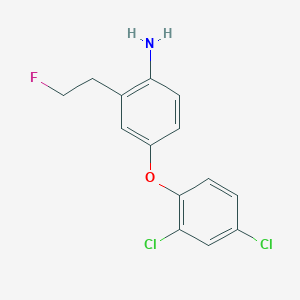
![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
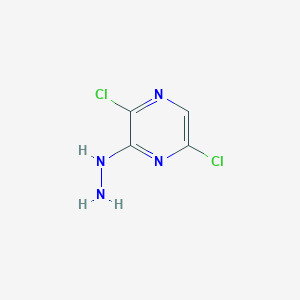
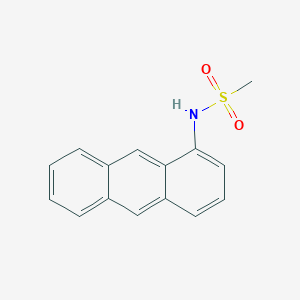
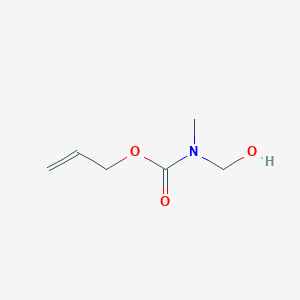

![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
